(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, especially those containing oxadiazole and furan moieties, are of significant interest due to their wide range of biological activities. Compounds similar to the one mentioned have been synthesized and characterized for their potential as bioactive molecules. The synthesis of these compounds often involves innovative methodologies to incorporate diverse functional groups, enhancing their pharmacological profiles (Cecchi et al., 2006).
Antimicrobial Activity
Derivatives of oxadiazole, including those linked with piperidine and furan rings, have shown promising antimicrobial properties. The structural diversity of these compounds allows for the exploration of their mechanism of action against various microbial strains, potentially leading to the development of new antimicrobial agents. Research on azole derivatives has indicated that modifications in their structure can significantly impact their antimicrobial efficacy (Başoğlu et al., 2013).
Anticancer and Antileishmanial Potential
The incorporation of oxadiazole and furan units into heterocyclic compounds has been explored for anticancer and antileishmanial activities. Novel synthetic approaches to these compounds have led to the discovery of molecules with significant biological activities, opening new avenues for the development of therapeutic agents for treating cancer and leishmaniasis. The study of furoxan and benzofuroxan derivatives, for instance, highlighted their remarkable leishmanicidal activity, demonstrating the therapeutic potential of these compounds (Dutra et al., 2014).
Vasodilator and Cardiovascular Effects
The chemical characteristics of furoxans, closely related to the functionalities of the compound , have been associated with vasodilator actions. These compounds have been studied for their ability to release nitric oxide and induce vasodilation, suggesting potential applications in cardiovascular research and the treatment of related diseases. The molecular mechanisms underlying the vasodilator action of furoxans provide insight into how similar compounds might be utilized in therapeutic settings (Feelisch et al., 1992).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c25-19(6-4-14-3-5-16-18(12-14)28-13-27-16)24-9-7-15(8-10-24)20-22-23-21(29-20)17-2-1-11-26-17/h1-6,11-12,15H,7-10,13H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUFDYZNLKNYEZ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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